molecular formula C9H11ClFN B566150 1-(3-Fluorophenyl)cyclopropanamine hydrochloride CAS No. 692737-66-9

1-(3-Fluorophenyl)cyclopropanamine hydrochloride

Cat. No.: B566150
CAS No.: 692737-66-9
M. Wt: 187.642
InChI Key: LZAJSOANABVKSY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride typically involves the following steps :

    Dissolution of Phenylethylene: Phenylethylene is dissolved in liquid ammonia.

    Addition of Hydrogen Fluoride: Hydrogen fluoride gas is added to the reaction mixture to obtain 1-(3-fluorophenyl) acetone.

    Reaction with Ammonia: 1-(3-fluorophenyl) acetone is then reacted with an ammonia solution to generate 1-(3-fluorophenyl)cyclopropanamine.

Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluorophenyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter regulation.

    Medicine: It is a key intermediate in the development of antidepressant and antipsychotic drugs.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride involves its interaction with neurotransmitter systems in the brain . It is believed to modulate the activity of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation. The compound’s molecular targets include various receptors and transporters involved in neurotransmitter signaling pathways.

Comparison with Similar Compounds

1-(3-Fluorophenyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as :

  • 1-(4-Fluorophenyl)cyclopropanamine hydrochloride
  • 1-(2-Chlorophenyl)cyclopropanamine hydrochloride
  • 1-(3-Chlorophenyl)cyclopropanamine hydrochloride

These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique properties of this compound, such as its specific interaction with neurotransmitter systems, make it particularly valuable in pharmaceutical research.

Properties

IUPAC Name

1-(3-fluorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAJSOANABVKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693187
Record name 1-(3-Fluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692737-66-9
Record name 1-(3-Fluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-fluorophenyl)cyclopropanamine hydrochloride
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